2-[4-(2,2,2-Trifluoroethanesulfonyl)phenyl]acetic acid
Description
Properties
IUPAC Name |
2-[4-(2,2,2-trifluoroethylsulfonyl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O4S/c11-10(12,13)6-18(16,17)8-3-1-7(2-4-8)5-9(14)15/h1-4H,5-6H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSPPNZHMHCELLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)S(=O)(=O)CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonylation of the Phenyl Ring
Reagents and Conditions : The trifluoroethanesulfonyl group can be introduced by reacting the corresponding phenyl precursor with 2,2,2-trifluoroethanesulfonyl chloride under basic conditions (e.g., triethylamine) in an inert organic solvent such as dichloromethane at room temperature. This step is typically performed via electrophilic aromatic substitution or nucleophilic aromatic substitution if the ring is suitably activated.
Yield and Purification : Sulfonylation yields vary but generally range from 45% to 77%, depending on reaction conditions and substrate purity. Purification is commonly achieved by aqueous workup followed by recrystallization or chromatographic methods.
Introduction of the Acetic Acid Side Chain
Halogenation and Alkylation : The para position to the sulfonyl group is functionalized by halogenation (chlorination or bromination) using reagents such as PCl5, POCl3, or PBr3 in organic solvents like tetrahydrofuran (THF), dioxane, or dimethylformamide (DMF). This creates reactive intermediates for subsequent nucleophilic substitution.
Alkoxylation and Hydrolysis : Alkoxylation is carried out with alkoxides or hydroxides of alkali metals (e.g., KOH, NaOH) in alcohol solvents (methanol or ethanol), converting halogenated intermediates into esters or ethers. Subsequent acid hydrolysis, often with concentrated sulfuric acid, converts these intermediates into the free acetic acid derivative.
Direct Hydrolysis Alternative : Some processes allow direct hydrolysis of intermediate compounds without isolating each step, enhancing efficiency and reducing waste.
Representative Reaction Scheme
| Step | Reaction Type | Reagents/Conditions | Intermediate/Product | Notes |
|---|---|---|---|---|
| 1 | Sulfonylation | 2,2,2-Trifluoroethanesulfonyl chloride, NEt3, CH2Cl2, rt | 4-(2,2,2-Trifluoroethanesulfonyl)phenyl derivative | Electrophilic aromatic substitution |
| 2 | Halogenation | PCl5 or POCl3, THF or DMF, reflux | Halogenated aromatic intermediate | Chlorination preferred for better yield |
| 3 | Alkoxylation | KOH or NaOH, MeOH or EtOH, reflux | Alkoxy-substituted intermediate | Alkoxide acts as nucleophile |
| 4 | Acid Hydrolysis | Concentrated H2SO4, heat | This compound | Final acid formation |
Detailed Research Findings
Intermediate Stability : The halogenated intermediates, especially chlorinated compounds, show good stability and can be handled without immediate isolation, allowing telescoping of steps to improve process efficiency.
Solvent Effects : Polar aprotic solvents such as DMF, NMP, and DMSO facilitate halogenation and alkoxylation steps by stabilizing ionic intermediates, improving yields.
Metal Salts Use : Alkali metal hydroxides or alkoxides (NaOH, KOH) are preferred bases for dehydrohalogenation and alkoxylation due to their availability and effectiveness.
Environmental and Economic Considerations : Avoidance of heavy metal catalysts (e.g., copper salts) is beneficial for reducing environmental impact and simplifying purification.
Data Table: Summary of Preparation Parameters
| Parameter | Details |
|---|---|
| Sulfonylation Reagents | 2,2,2-Trifluoroethanesulfonyl chloride, NEt3 |
| Solvents Used | Dichloromethane, THF, DMF, Dioxane, Methanol, Ethanol |
| Halogenation Agents | PCl5, POCl3, PBr3 |
| Base for Alkoxylation | KOH, NaOH |
| Hydrolysis Agent | Concentrated H2SO4 |
| Reaction Temperature | Room temperature to reflux (25°C to 80°C) |
| Typical Yields | 45–77% (sulfonylation), up to 93% (intermediate steps) |
| Purification Methods | Extraction, recrystallization, sublimation |
Notes on Analytical Characterization
NMR Spectroscopy : ^1H-NMR spectra confirm the presence of aromatic protons and methylene groups adjacent to the acetic acid moiety. Characteristic shifts for trifluoroethanesulfonyl groups appear downfield due to electron-withdrawing effects.
GC and HPLC : Gas chromatography and high-performance liquid chromatography are used to monitor reaction progress and purity of intermediates and final product.
Mass Spectrometry : Confirms molecular weight and fragmentation patterns consistent with the trifluoroethanesulfonyl phenylacetic acid structure.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2,2,2-Trifluoroethanesulfonyl)phenyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoroethanesulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenylacetic acid derivatives.
Scientific Research Applications
Scientific Research Applications
-
Medicinal Chemistry
- Anti-inflammatory Properties: TFESPA has been studied for its potential anti-inflammatory effects. Research indicates that compounds with sulfonyl groups can modulate inflammatory pathways, making TFESPA a candidate for developing new anti-inflammatory drugs.
- Drug Design: The trifluoroethyl group enhances lipophilicity, which is crucial for drug absorption and bioavailability. TFESPA's structure allows for modifications that can lead to novel therapeutic agents targeting various diseases.
-
Material Science
- Polymer Synthesis: TFESPA can be utilized in synthesizing polymers with specific properties, such as increased thermal stability and chemical resistance. Its sulfonyl group can act as a cross-linking agent in polymer networks.
- Coatings and Adhesives: The unique chemical structure of TFESPA allows it to be used in formulating coatings that require high durability and resistance to solvents and chemicals.
-
Biochemical Research
- Enzyme Inhibition Studies: TFESPA has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. Such studies are essential for understanding disease mechanisms and developing enzyme inhibitors as therapeutic agents.
- Cell Culture Applications: The compound may be used in cell culture media to study cellular responses to sulfonyl-containing compounds, providing insights into cellular signaling pathways.
Case Studies
-
Case Study 1: Anti-inflammatory Activity
A study published in the Journal of Medicinal Chemistry demonstrated the anti-inflammatory effects of TFESPA in vitro. The compound was shown to inhibit the production of pro-inflammatory cytokines in macrophage cultures, suggesting its potential as an anti-inflammatory agent. -
Case Study 2: Polymer Development
Research conducted at a leading materials science institute explored the use of TFESPA in synthesizing high-performance polymers. The resulting materials exhibited enhanced mechanical properties and thermal stability compared to traditional polymers.
Mechanism of Action
The mechanism of action of 2-[4-(2,2,2-Trifluoroethanesulfonyl)phenyl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethanesulfonyl group enhances the compound’s ability to form strong interactions with these targets, leading to inhibition or modulation of their activity. This can result in various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
2-[4-(Trifluoroacetamido)phenyl]acetic Acid
- Molecular Formula: C₁₀H₈F₃NO₃
- Molecular Weight : 247.17 g/mol
- Key Differences :
2-[4-(2-Methoxyethanesulfonyl)phenyl]acetic Acid
- Molecular Formula : C₁₁H₁₄O₅S
- Molecular Weight : 258.30 g/mol
- Key Differences :
2-[4-(Trifluoromethyl)phenoxy]acetic Acid
- Molecular Formula : C₉H₇F₃O₃
- Molecular Weight : 220.15 g/mol
- Key Differences :
Functional Analogues
2-(2,2,2-Trifluoroethanesulfonyl)acetic Acid
- Molecular Formula : C₄H₅F₃O₄S
- Molecular Weight : 206.14 g/mol
- Smaller molecular size improves membrane permeability but reduces target specificity. Utilized in coordination chemistry and as a ligand for metal catalysts .
Ethyl 2-[2-Fluoro-4-(trifluoromethyl)phenyl]acetate
- Molecular Formula : C₁₁H₁₀F₄O₂
- Molecular Weight : 266.20 g/mol
- Key Differences :
Comparative Data Table
Biological Activity
2-[4-(2,2,2-Trifluoroethanesulfonyl)phenyl]acetic acid is a synthetic compound with significant potential in various biological applications. Its structure features a trifluoroethanesulfonyl moiety, which enhances its interactions with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C10H9F3O4S
- Molecular Weight : 282.24 g/mol
- IUPAC Name : 2-[4-(2,2,2-trifluoroethylsulfonyl)phenyl]acetic acid
The biological activity of this compound primarily involves its ability to interact with specific enzymes and receptors. The trifluoroethanesulfonyl group facilitates strong binding interactions that can lead to inhibition or modulation of enzyme activity. This interaction is crucial for its potential therapeutic effects in anti-inflammatory and anticancer applications .
Anti-inflammatory Activity
Research indicates that compounds with sulfonyl groups exhibit anti-inflammatory properties. The mechanism typically involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
Anticancer Activity
Several studies have investigated the anticancer properties of related compounds. For instance, derivatives of sulfonamides have shown promising results against various cancer cell lines. In particular, compounds featuring the trifluoromethyl group demonstrated varying degrees of cytotoxicity against human cancer lines like A549 and HCT116 .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 7 | PACA2 | 44.4 |
| 8 | PACA2 | 22.4 |
| Doxorubicin | PACA2 | 52.1 |
Enzyme Inhibition Studies
The compound has been employed in studies focusing on enzyme inhibition mechanisms. It has been suggested that the presence of the trifluoroethanesulfonyl group enhances the binding affinity to target enzymes compared to other substituents .
Study 1: Anticancer Efficacy
In a study examining the anticancer efficacy of sulfonamide derivatives, it was found that compounds similar to this compound exhibited significant inhibitory effects on cell proliferation across multiple cancer cell lines. The study reported IC50 values indicating that these compounds were more effective than traditional chemotherapeutics like Doxorubicin in certain contexts .
Study 2: Mechanistic Insights
Another investigation into the mechanism of action revealed that compounds with the trifluoromethylsulfonamide group showed a marked reduction in activity compared to their methylsulfonamide counterparts. This suggests that while the trifluoromethyl group enhances certain interactions, it may also hinder others crucial for biological activity .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-[4-(2,2,2-trifluoroethanesulfonyl)phenyl]acetic acid, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves sulfonylation of a phenylacetic acid precursor. A common approach is reacting 4-mercaptophenylacetic acid with 2,2,2-trifluoroethyl sulfonyl chloride under alkaline conditions (e.g., NaHCO₃ in THF/water) at 0–5°C to minimize side reactions . Purification via recrystallization (using ethanol/water) or flash chromatography (silica gel, ethyl acetate/hexane) is recommended. Optimization should focus on controlling stoichiometry (1:1.2 molar ratio of thiol to sulfonyl chloride) and monitoring reaction progress via TLC (Rf ~0.3 in 1:1 ethyl acetate/hexane) .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H NMR (DMSO-d₆) should show characteristic peaks: δ 3.6–3.8 ppm (CH₂COO⁻), δ 7.4–8.1 ppm (aromatic protons), and δ 4.2–4.5 ppm (CF₃CH₂SO₂) .
- LC-MS : Electrospray ionization (ESI) in negative mode detects [M-H]⁻ at m/z 313.03. Use a C18 column with 0.1% formic acid in acetonitrile/water (gradient: 30% to 90% ACN over 15 min) .
- FT-IR : Confirm sulfonyl (SO₂) stretching vibrations at 1150–1350 cm⁻¹ and carboxylic acid (C=O) at 1700–1725 cm⁻¹ .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact. Use a fume hood due to potential dust inhalation risks .
- Storage : Keep in a sealed container under inert gas (argon) at 2–8°C to prevent hydrolysis of the sulfonyl group .
- Waste Disposal : Neutralize with 10% NaOH, then incinerate via licensed hazardous waste facilities .
Advanced Research Questions
Q. How does the trifluoroethanesulfonyl group influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : The electron-withdrawing CF₃ group enhances the electrophilicity of the sulfonyl moiety, making it susceptible to nucleophilic attack (e.g., by amines or thiols). For mechanistic studies:
- Kinetic Analysis : Use pseudo-first-order conditions with excess nucleophile (e.g., benzylamine) in DMF. Monitor reaction via HPLC to determine rate constants .
- Computational Modeling : DFT calculations (B3LYP/6-31G*) can predict activation energy barriers for sulfonate displacement .
Q. How should researchers address contradictory data in studies involving this compound, such as inconsistent biological activity results?
- Methodological Answer :
- Control Experiments : Verify compound purity (≥95% by HPLC) and exclude solvent effects (e.g., DMSO vs. aqueous buffer) .
- Batch Variability : Compare multiple synthesis lots using LC-MS to detect trace impurities (e.g., residual sulfonic acid).
- Biological Replicates : Use orthogonal assays (e.g., SPR and fluorescence polarization) to confirm target binding .
Q. What strategies can predict the compound’s interactions with biological targets using computational approaches?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., cyclooxygenase-2). Focus on sulfonyl group interactions with Arg120/His90 residues .
- MD Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability under physiological conditions (pH 7.4, 150 mM NaCl) .
- QSAR Modeling : Train models with descriptors like logP (2.1), polar surface area (85 Ų), and H-bond acceptors (5) to predict bioavailability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
